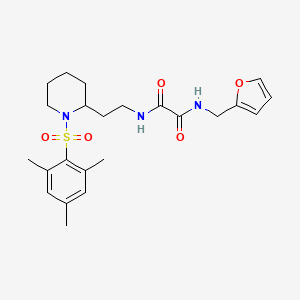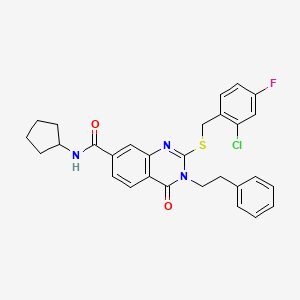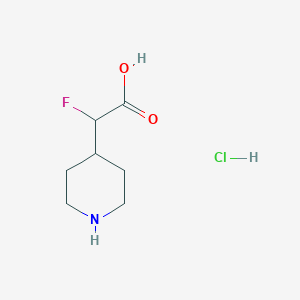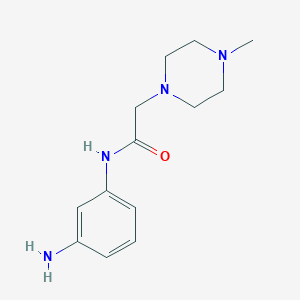![molecular formula C25H24ClN3O4 B3008155 4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 394239-76-0](/img/structure/B3008155.png)
4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This can include information about its reactivity, what types of reactions it undergoes, and what products are formed .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and others. It also includes chemical properties like acidity/basicity, reactivity, and others .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Quinoline derivatives, including structures similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Hassanin and Ibrahim (2012) involved the synthesis of novel 4-hydroxyquinolin-2(1H)-ones and their screening for antimicrobial activity, highlighting the potential of quinoline compounds in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).
Antioxidant Properties in Lubricating Grease
Quinolinone derivatives, similar to the target compound, have been synthesized and tested for their antioxidant efficiency in lubricating greases. Hussein, Ismail, and El-Adly (2016) found that these synthesized compounds exhibit varying degrees of oxidation inhibition, which is crucial for extending the life of lubricating materials (Hussein, Ismail, & El-Adly, 2016).
Potential in NMDA Receptor Antagonism
A compound similar in structure to the one of interest, DQP-1105, has been identified as a new class of NMDA receptor antagonists, showing selective inhibition of GluN2C- and GluN2D-containing receptors. This suggests potential applications in neurological research and drug development (Acker et al., 2011).
Catalytic Reduction in Organic Synthesis
Quinoline derivatives have been used as substrates in catalytic reduction processes. Watanabe et al. (1984) demonstrated the use of formic acid and ruthenium catalysts in the reduction of nitroarenes and azaaromatic compounds, including quinolines, to their corresponding amino derivatives, showcasing the versatility of quinoline structures in synthetic chemistry (Watanabe et al., 1984).
Synthesis of Novel Quinoline Derivatives
Research has focused on the synthesis of new quinoline derivatives with potential bioactive properties. For example, Aleksanyan and Hambardzumyan (2013) explored the reactions of 2-chloro-4-methylquinolines with aminobenzoic acids to obtain new quinoline derivatives, highlighting the compound's utility as a building block in organic synthesis (Aleksanyan & Hambardzumyan, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[3-(2-chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4/c1-3-33-18-9-8-17-12-19(25(26)27-20(17)13-18)22-14-21(16-6-4-15(2)5-7-16)28-29(22)23(30)10-11-24(31)32/h4-9,12-13,22H,3,10-11,14H2,1-2H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUZOEPDFOGTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)
![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)



![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)
![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)
![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)
![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)
